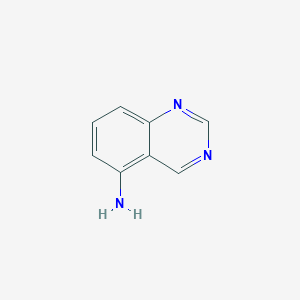

Quinazolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDQPVGKVPPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633794 | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-71-0 | |

| Record name | 5-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Quinazolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolin-5-amine is a crucial heterocyclic aromatic amine that serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its strategic importance in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, necessitates a thorough understanding of its synthesis and characterization. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details its expected analytical characterization. The methodologies and data presented herein are compiled to aid researchers in the efficient preparation and identification of this key chemical intermediate.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an amino group at the 5-position of the quinazoline ring system offers a key vector for further molecular elaboration, enabling the exploration of novel chemical space in drug discovery programs. While this compound is commercially available (CAS Number: 101421-71-0), detailed synthetic procedures and characterization data are not extensively documented in peer-reviewed literature.[1][2] This guide, therefore, outlines a robust and logical synthetic strategy and provides predicted characterization data based on analogous structures and fundamental principles of spectroscopic analysis.

Synthetic Pathway

A viable and logical two-step synthesis for this compound involves the initial nitration of the parent quinazoline heterocycle, followed by the reduction of the resulting 5-nitroquinazoline intermediate. This approach is predicated on established methodologies for the nitration of aromatic systems and the subsequent reduction of nitroarenes.

Experimental Protocols

Step 1: Synthesis of 5-Nitroquinazoline (Theoretical Protocol)

This protocol is based on standard procedures for the nitration of aromatic heterocycles.

-

Materials:

-

Quinazoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add quinazoline to concentrated sulfuric acid. Stir until complete dissolution.

-

While maintaining the low temperature, add fuming nitric acid dropwise to the solution.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-nitroquinazoline.

-

Step 2: Synthesis of this compound (Theoretical Protocol)

This protocol describes a standard method for the reduction of an aromatic nitro group.

-

Materials:

-

5-Nitroquinazoline

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

-

Procedure:

-

To a solution of 5-nitroquinazoline in a suitable solvent (e.g., ethanol), add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.

-

Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the predicted quantitative data based on the analysis of the quinazoline scaffold and related amino-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring system, with chemical shifts influenced by the electron-donating amino group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.1 | s | - |

| H-4 | ~8.8 | s | - |

| H-6 | ~7.5 | t | ~8.0 |

| H-7 | ~6.8 | d | ~8.0 |

| H-8 | ~7.6 | d | ~8.0 |

| -NH₂ | ~4.5 | br s | - |

Note: These are predicted values and may vary in an experimental setting.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for the N-H stretching of the primary amine and the C=N and C=C vibrations of the quinazoline ring.[3]

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3400 - 3300 | Medium |

| N-H Stretch (symmetric) | 3330 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| C=N and C=C Stretch (quinazoline ring) | 1635 - 1475 | Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 145.06 | Molecular Ion |

| [M+H]⁺ | 146.07 | Protonated Molecular Ion (in ESI-MS) |

| Major Fragments | 118, 91 | Loss of HCN, followed by another loss of HCN or related fragments, which is a characteristic fragmentation pathway for the quinazoline core. |

Signaling Pathways and Logical Relationships

Quinazoline derivatives are well-known inhibitors of various protein kinases. The 5-amino group of this compound can serve as a crucial pharmacophore or a point of attachment for side chains that interact with the hinge region or other key residues within the ATP-binding pocket of kinases.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation in a laboratory setting. The predicted spectroscopic data, compiled from the analysis of related structures, serves as a valuable reference for the identification and quality control of this important chemical intermediate. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry, particularly in the design and synthesis of novel quinazoline-based therapeutic agents.

References

Physicochemical Properties of Quinazolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-5-amine, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a common feature in a variety of biologically active compounds, and the position of the amino group can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. A thorough understanding of properties such as melting point, boiling point, acidity (pKa), solubility, and lipophilicity (logP) is crucial for formulation development, predicting absorption, distribution, metabolism, and excretion (ADME) profiles, and for the rational design of new therapeutic agents.

Due to the limited availability of public experimental data for this compound, this guide presents a summary of its core physicochemical properties based on computational predictions. Furthermore, it provides detailed, generalized experimental protocols for the determination of these key parameters, offering a practical framework for researchers to conduct their own empirical studies.

Core Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been generated using computational models and should be considered as estimates. Experimental verification is recommended for any critical applications.

| Property | Predicted Value | Method of Prediction |

| Melting Point | 210-220 °C | Predictive algorithms based on molecular structure and intermolecular forces. |

| Boiling Point | 430-450 °C | Predictive algorithms based on molecular structure and vapor pressure estimations. |

| pKa (acidic) | ~15-16 | Prediction based on the acidity of the amine proton. |

| pKa (basic) | ~3.5-4.5 | Prediction based on the basicity of the quinazoline ring nitrogens. |

| Aqueous Solubility | Low | Qualitative prediction based on the aromatic structure and potential for hydrogen bonding. |

| logP | ~1.5-2.5 | Prediction based on partitioning behavior between octanol and water. |

Experimental Protocols

The following sections detail standardized, generalized methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Apparatus and Materials:

-

Melting point apparatus (e.g., digital melting point device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample (finely powdered and dry)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample column should be approximately 2-3 mm in height.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed through the magnifying lens.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.

Determination of pKa (Spectrophotometric Method)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a compound with chromophores, the UV-Vis absorption spectrum will often change as a function of pH due to the protonation or deprotonation of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

pH meter (calibrated)

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

-

Deionized water

Procedure:

-

Preparation of Solutions: A series of solutions with a constant concentration of this compound are prepared in the different pH buffers. A small volume of the stock solution is added to each buffer to ensure the organic solvent concentration is low (typically <1%).

-

Wavelength Selection: The UV-Vis spectra of the fully protonated (in highly acidic solution) and fully deprotonated (in highly basic solution) forms of this compound are recorded to identify the wavelength of maximum absorbance difference (λ_max_).

-

Absorbance Measurements: The absorbance of each buffered solution is measured at the selected λ_max_.

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_I) / (A_N - A)] Where:

-

A is the absorbance of the sample at a given pH.

-

A_I_ is the absorbance of the fully ionized species.

-

A_N_ is the absorbance of the neutral species. A plot of pH versus log[(A - A_I) / (A_N - A)] will yield a straight line with a y-intercept equal to the pKa.

-

Determination of Partition Coefficient (logP) by Shake-Flask Method

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The logarithm of this ratio is the logP. The shake-flask method is the traditional and most reliable method for its determination.

Apparatus and Materials:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound sample

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in either the aqueous or octanol phase to create a stock solution.

-

Partitioning: A known volume of the stock solution is added to a separatory funnel or vial containing a known volume of the other phase.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.

-

Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water The logP is then calculated as: logP = log(P)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP Determination (Shake-Flask Method).

Conclusion

The Quinazolin-5-amine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its many derivatives, the Quinazolin-5-amine scaffold has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth exploration of the biological activities of the this compound scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound and related derivatives against various human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-Anilino-8-nitroquinazoline | HUVEC | 1.8 | [1] |

| 2 | 4-Anilinoquinazoline derivative (Compound 14d ) | BaF3-EGFR19del/T790M/C797S | 0.09 | [2] |

| 3 | 4-Anilinoquinazoline derivative (Compound 14d ) | BaF3-EGFRL858R/T790M/C797S | 0.75 | [2] |

| 4 | 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45 ) | A549 (Lung) | 0.44 | [3] |

| 5 | Quinazoline-thiazole derivative (Compound 37 ) | MCF-7 (Breast) | 2.86 ± 0.31 | [4] |

| 6 | Quinazoline-thiazole derivative (Compound 37 ) | HepG-2 (Liver) | 5.9 ± 0.45 | [4] |

| 7 | Quinazoline-thiazole derivative (Compound 37 ) | A549 (Lung) | 14.79 ± 1.03 | [4] |

| 8 | Quinazoline-1,2,4-thiadiazole amide derivative (Compound 32 ) | A549 (Lung) | 0.02 ± 0.091 | [4] |

| 9 | Quinazoline-1,2,3-triazole-1,3,4-oxadiazole derivative (Compound 23 ) | PC-3 (Prostate) | 0.016 | [4] |

| 10 | Quinazolin-4-one derivative (Compound 51 ) | MCF-7 (Breast) | 0.06 | [4] |

Antimicrobial Activity

The this compound scaffold has also been investigated for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazoline derivatives against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 11 | Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8ga ) | Staphylococcus aureus | 4-8 | [5] |

| 12 | Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gc ) | Escherichia coli | 4-8 | [5] |

| 13 | Imidazo/benzimidazo[1,2-c]quinazoline (Compound 8gd ) | Aspergillus niger | 8-16 | [5] |

| 14 | Indolo[1,2-c]quinazoline | Various bacteria | 2.5-20 | [5] |

| 15 | Quinazolin-4(3H)-one hydrazone derivative (Compound 5a ) | Various bacteria & fungi | 1-16 | [6] |

| 16 | 2-Styrylquinazolin-4(3H)-one derivative (Compound 19 ) | Various bacteria & fungi | 2.5-15 | [7] |

| 17 | 2-Styrylquinazolin-4(3H)-one derivative (Compound 20 ) | Various bacteria & fungi | 2.5-15 | [7] |

| 18 | Pyrrolidine substituted quinazolin-4-one (Compound 19 ) | Pseudomonas aeruginosa | 0.15 | [2] |

| 19 | Pyrrolidine substituted quinazolin-4-one (Compound 20 ) | Various bacteria | - | [2] |

| 20 | Morpholine substituted quinazolin-4-one (Compound 29 ) | Klebsiella pneumoniae | 2.5 | [2] |

Signaling Pathways

This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Key pathways include the EGFR, VEGFR-2, and NOD1-RIPK2 signaling cascades.

Caption: EGFR Signaling Pathway Inhibition.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: NOD1-RIPK2 Signaling Pathway Inhibition.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of 2,4-Disubstituted-Quinazolin-5-amine Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted-quinazolin-5-amine derivatives, which can be adapted for various substitutions.

Caption: General Synthesis Workflow.

Step 1: Synthesis of the Quinazolin-4-one Intermediate

-

A mixture of a substituted 2-aminobenzonitrile and an excess of formic acid is heated at reflux for several hours.

-

The reaction mixture is cooled, and the precipitate is collected by filtration.

-

The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the corresponding quinazolin-4-one.

Step 2: Chlorination to 4-Chloroquinazoline

-

The quinazolin-4-one is suspended in a mixture of phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC).

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the resulting precipitate is collected, washed with water, and dried to give the 4-chloroquinazoline.

Step 3: Synthesis of the 4-Aminoquinazoline

-

The 4-chloroquinazoline is dissolved in a suitable solvent (e.g., isopropanol).

-

An appropriate amine (R1-NH2) is added, and the mixture is heated at reflux.

-

After completion of the reaction, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is dried and concentrated to yield the 4-aminoquinazoline derivative.

Step 4: Introduction of the 5-Amino Group

-

If the starting 2-aminobenzonitrile does not already contain a nitro group at the 6-position (which will become the 5-position of the quinazoline), a nitration step is performed on the 4-aminoquinazoline intermediate using a nitrating agent (e.g., nitric acid in sulfuric acid).

-

The resulting 5-nitro-4-aminoquinazoline is then reduced to the corresponding 5-amino derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: MTT Assay Workflow.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: MIC Assay Workflow.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, often through the modulation of key signaling pathways. The information presented in this guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising chemical entity. Continued structure-activity relationship studies and optimization of lead compounds are warranted to advance this compound-based drugs into clinical development.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Quinazolin-5-amine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinazolin-5-amine, a key aromatic amine derivative of the quinazoline heterocyclic system, represents a pivotal starting material for the construction of a diverse array of fused heterocyclic compounds. The strategic placement of the amino group at the 5-position on the benzene ring of the quinazoline nucleus offers a reactive handle for a variety of chemical transformations, enabling the annulation of additional heterocyclic rings. This guide provides a comprehensive overview of the synthetic utility of this compound as a building block, detailing experimental protocols for the synthesis of advanced heterocyclic systems, presenting quantitative data for key reactions, and visualizing relevant biological signaling pathways.

Synthesis of the this compound Building Block

The synthesis of this compound is typically achieved through a two-step process commencing with the nitration of a suitable quinazoline precursor, followed by the reduction of the resulting nitro group. A common route involves the preparation of 5-nitroquinazoline-2,4-dione, which can then be reduced to the corresponding 5-aminoquinazoline-2,4-dione.

Experimental Protocol: Synthesis of 5-Nitroquinazoline-2,4-dione

This protocol is adapted from the general principles of electrophilic nitration of aromatic compounds.

Materials:

-

Quinazoline-2,4-dione

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.

-

To the cooled sulfuric acid, gradually add quinazoline-2,4-dione with continuous stirring until complete dissolution.

-

While maintaining the low temperature, add fuming nitric acid dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at a controlled low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the precipitated product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-nitroquinazoline-2,4-dione.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol: Reduction of 5-Nitroquinazoline-2,4-dione to 5-Aminoquinazoline-2,4-dione[1]

Materials:

-

5-Nitroquinazoline-2,4-dione

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve 5-nitroquinazoline-2,4-dione in methanol.

-

Add a catalytic amount of 10% Palladium on Carbon to the solution.

-

Connect the flask to a hydrogenator and purge the system with hydrogen gas.

-

Conduct the hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 5-aminoquinazoline-2,4-dione.

Synthesis of Fused Heterocyclic Systems from this compound

The amino group of this compound serves as a nucleophile and a key functional group for the construction of various fused heterocyclic systems, including thiazoloquinazolines and pyrazoloquinazolines.

Synthesis of Thiazolo[5,4-f]quinazolines

The synthesis of the thiazolo[5,4-f]quinazoline scaffold is of significant interest due to the potent kinase inhibitory activity of its derivatives.[1][2][3] A plausible synthetic approach starting from a 5-aminoquinazoline derivative involves the formation of a thiazole ring fused to the quinazoline core. This can be achieved by first introducing a sulfur-containing functional group and then cyclizing with a suitable reagent. A common method to form a thiazole ring on an aromatic amine is through reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) followed by cyclization.[1]

This protocol is a proposed adaptation based on the synthesis of related benzothiazoles.[1]

Step 1: Synthesis of a 6-amino-benzothiazole precursor (for context, not starting from this compound) [1]

-

The literature describes the synthesis of 6-aminobenzo[d]thiazole-2,7-dicarbonitrile as a versatile platform for building thiazolo[5,4-f]quinazolines.[1][3] This is typically achieved through a multi-step synthesis starting from a substituted aniline.

Step 2: Cyclization to form the Thiazolo[5,4-f]quinazoline core [1]

-

The precursor, such as (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide, is cyclized via a thermal Dimroth rearrangement.[1]

-

This is accomplished by heating the formimidamide with an appropriate aniline (1.5 equivalents) in acetic acid under microwave irradiation at 118 °C.[1]

-

This reaction yields the corresponding 9-anilino-thiazolo[5,4-f]quinazoline-2-carbonitriles in good yields.[1]

Table 1: Synthesis of 9-substituted-thiazolo[5,4-f]quinazoline-2-carbonitriles via Dimroth Rearrangement [1]

| Entry | Aniline Substituent | Reaction Time (min) | Yield (%) |

| 1 | Unsubstituted | 2 | 99 |

| 2 | 4-Fluoro | 45 | 95 |

| 3 | 4-Chloro | 30 | 70 |

| 4 | 4-Bromo | 10 | 77 |

Synthesis of Pyrazolo[5,1-b]quinazolines

Pyrazoloquinazolines are another class of fused heterocycles with significant biological activities, including the inhibition of Aurora kinases.[4][5] While direct synthesis from this compound is not well-documented in the initial searches, a common strategy for forming pyrazole rings involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Therefore, converting the 5-amino group of a quinazoline derivative into a hydrazine group would be a key step.

Step 1: Diazotization of 5-Aminoquinazoline and Reduction to 5-Hydrazinylquinazoline

-

Dissolve the 5-aminoquinazoline derivative in an acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Reduce the diazonium salt in situ using a suitable reducing agent, such as stannous chloride (SnCl₂), to yield the 5-hydrazinylquinazoline.

Step 2: Condensation with a 1,3-Dicarbonyl Compound

-

React the 5-hydrazinylquinazoline with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent like ethanol or acetic acid.

-

Heat the reaction mixture to reflux to promote condensation and cyclization to form the pyrazolo[5,1-b]quinazoline derivative.

Biological Activity and Signaling Pathways

Derivatives of quinazoline are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

EGFR Inhibition

The quinazoline scaffold is a core component of several approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[6][7] These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.

Aurora Kinase Inhibition

Pyrazoloquinazolines have emerged as selective inhibitors of Aurora B kinase, a key regulator of mitosis.[4][5] Inhibition of Aurora B leads to defects in chromosome segregation and ultimately cell death, making it an attractive target for cancer therapy.

Quantitative Data Summary

The following table summarizes the biological activity of selected thiazolo[5,4-f]quinazoline derivatives as kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-f]quinazoline Derivatives [1]

| Compound | DYRK1A IC₅₀ (nM) | CDK5 IC₅₀ (µM) | CK1 IC₅₀ (µM) | GSK3 IC₅₀ (µM) |

| 7i | 40 | >10 | >10 | >10 |

| 8i | 47 | >10 | >10 | >10 |

| 9i | 50 | >10 | >10 | >10 |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of fused heterocyclic compounds with significant potential in drug discovery. The amino functionality at the 5-position provides a strategic point for chemical modification and the construction of novel molecular architectures. The resulting fused quinazoline derivatives, such as thiazoloquinazolines and pyrazoloquinazolines, have demonstrated potent inhibitory activity against key biological targets like EGFR and Aurora kinases. Further exploration of the synthetic utility of this compound is warranted to expand the chemical space of medicinally relevant heterocyclic compounds. The experimental protocols and data presented in this guide serve as a foundation for researchers to design and synthesize novel quinazoline-based compounds for therapeutic applications.

References

- 1. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Quinazolin-5-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various isomers, quinazolin-5-amine analogs have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and the impact of structural modifications on their activity.

Core Structure and Numbering

The foundational structure of the compounds discussed herein is the this compound core. The numbering of the quinazoline ring system is crucial for understanding the substitution patterns that dictate biological activity.

Figure 1: Core structure of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 5-amino group. The following sections summarize key SAR findings from various studies.

Analogs as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

A significant area of research for this compound analogs has been the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1]

Table 1: SAR of Quinazoline-2,5-diamine Derivatives as HPK1 Inhibitors

| Compound | R Group (at position 2) | HPK1 IC50 (nM) |

| 1 | Phenyl | 150 |

| 2 | 3-Pyridyl | 85 |

| 3 | 4-Pyridyl | 60 |

| 4 | 1-Methyl-1H-pyrazol-4-yl | 35 |

| 5 | 1-Ethyl-1H-pyrazol-4-yl | 28 |

| 6 | 1-Cyclopropyl-1H-pyrazol-4-yl | 15 |

| 7 | 4-(Trifluoromethyl)phenyl | 250 |

| 8 | 4-Chlorophenyl | 180 |

Data compiled from a study on quinazoline-2,5-diamine derivatives.

-

Substitution at the 2-position is critical for activity. The nature of the substituent has a significant impact on potency.

-

Heteroaromatic rings are generally favored over simple phenyl rings. For instance, pyridyl and pyrazolyl substituents (compounds 2, 3, 4, 5, and 6) demonstrate higher potency than a phenyl group (compound 1).

-

Within the pyrazole series, the nature of the substituent at the N1 position influences activity. Small alkyl groups like methyl and ethyl (compounds 4 and 5) and a cyclopropyl group (compound 6) are well-tolerated and lead to potent inhibition.

-

Electron-withdrawing groups on the phenyl ring at the 2-position appear to be detrimental to activity. This is evidenced by the lower potency of compounds with 4-(trifluoromethyl)phenyl and 4-chlorophenyl substituents (compounds 7 and 8).

Analogs as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

This compound derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. A study on 5-anilino-8-nitroquinazoline derivatives revealed potent and selective inhibitory activity against the VEGFR-2 kinase enzyme.[2][3]

Table 2: SAR of 5-Anilino-8-nitroquinazoline Derivatives as VEGFR-2 Inhibitors

| Compound | R Group (on the anilino ring) | VEGFR-2 IC50 (nM) |

| 9 | H | 150 |

| 10 | 4-Fluoro | 80 |

| 11 | 4-Chloro | 64 |

| 12 | 4-Methyl | 120 |

| 13 | 4-Methoxy | 180 |

| 14 | 3,4-Dichloro | 50 |

Data synthesized from literature on anilinoquinazoline derivatives.[2][3]

The SAR for this series of VEGFR-2 inhibitors indicates that:

-

Substitution on the anilino ring significantly modulates potency.

-

Electron-withdrawing groups, particularly halogens, at the 4-position of the anilino ring are beneficial for activity. This is demonstrated by the increased potency of the 4-fluoro and 4-chloro analogs (compounds 10 and 11) compared to the unsubstituted parent compound (compound 9).

-

A di-substituted pattern with two electron-withdrawing groups further enhances activity , as seen with the 3,4-dichloro analog (compound 14), which is the most potent in this series.

-

Electron-donating groups at the 4-position, such as methyl and methoxy (compounds 12 and 13), lead to a decrease in inhibitory activity compared to the unsubstituted and halogen-substituted analogs.

-

The nitro group at the 8-position of the quinazoline core is a key feature of this series, likely contributing to the overall binding affinity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of Quinazoline-2,5-diamine Derivatives

The synthesis of the quinazoline-2,5-diamine scaffold typically involves a multi-step process starting from appropriately substituted anthranilonitriles.

Figure 2: General synthetic workflow for quinazoline-2,5-diamine analogs.

Step 1: Cyclization to form the quinazoline core A mixture of a substituted 2-amino-6-nitrobenzonitrile and guanidine hydrochloride in a suitable solvent (e.g., 2-ethoxyethanol) is heated at reflux for several hours. After cooling, the product, a 2-amino-5-nitroquinazolin-4-amine, is isolated by filtration.

Step 2: Reduction of the nitro group The 2-amino-5-nitroquinazolin-4-amine is suspended in a solvent such as ethanol or a mixture of ethanol and water. A reducing agent, for example, tin(II) chloride dihydrate or iron powder with hydrochloric acid, is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the quinazoline-2,5-diamine intermediate.

Step 3: N-Arylation via Buchwald-Hartwig Coupling The quinazoline-2,5-diamine intermediate, an appropriate aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are combined in an anhydrous, deoxygenated solvent (e.g., dioxane). The mixture is heated under an inert atmosphere until the starting material is consumed. The final product is then purified by column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the synthesized compounds against their target kinases is often determined using a luminescent assay that measures the amount of ADP produced in the kinase reaction.[4][5][6]

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

-

Kinase (e.g., HPK1, VEGFR-2)

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Test compounds (this compound analogs)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, the substrate, and the test compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.

-

Incubate the plate at room temperature for 30 to 60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using a colorimetric assay such as the MTT assay.

Materials:

-

Cancer cell line (e.g., a cell line overexpressing the target kinase)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Signaling Pathway Visualization

Understanding the biological context in which the target of a drug candidate operates is crucial. The following diagram illustrates the signaling pathway involving HPK1, a key target for some this compound analogs.

Figure 4: Simplified HPK1 signaling cascade in T-cells.

HPK1 acts as a negative regulator of T-cell receptor signaling.[3] Upon TCR stimulation, HPK1 is recruited and activated, leading to the downstream activation of the JNK and NF-κB pathways, which ultimately results in the inhibition of T-cell activation.[2][7][8][9] Inhibitors of HPK1, such as the quinazoline-2,5-diamine analogs, block this negative feedback loop, thereby enhancing T-cell-mediated immune responses against tumors.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the quinazoline core and its substituents can lead to highly potent and selective compounds. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. As our understanding of the biological targets and signaling pathways continues to grow, the rational design of this compound derivatives holds great potential for the future of targeted therapies.

References

- 1. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Silico Exploration of Quinazolin-5-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed in the study of quinazolin-5-amine derivatives and their analogues. Quinazoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The application of computational tools is pivotal in accelerating the discovery and optimization of novel quinazoline-based therapeutic agents. This document details the key in silico techniques, summarizes relevant quantitative data, and provides standardized protocols to aid in the rational design of new drug candidates.

Core In Silico Methodologies in Quinazoline Research

The exploration of this compound derivatives heavily relies on a suite of computational methods that predict and analyze their behavior at a molecular level. These techniques are instrumental in identifying promising drug candidates, elucidating their mechanisms of action, and predicting their pharmacokinetic profiles.

Molecular Docking

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of this compound derivatives, docking is primarily used to predict the binding mode and affinity of these compounds to specific biological targets, such as protein kinases or enzymes.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove all water molecules and heteroatoms not essential for the interaction.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Energy minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using a chemical drawing tool.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically centered on the active site or a known ligand-binding pocket.

-

Utilize a docking program (e.g., AutoDock, Glide, Molegro Virtual Docker) to systematically search for the optimal binding pose of the ligand within the defined binding site.[6]

-

Score the generated poses based on a scoring function that estimates the binding affinity (e.g., kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

-

Visualize the ligand-protein complex to understand the structural basis of binding.

-

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

In silico ADMET prediction is crucial for early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[7][8] These predictions help in identifying compounds with favorable drug-like properties and filtering out those likely to fail in later stages of development.[9][10]

Experimental Protocol: In Silico ADMET Prediction

-

Input Data:

-

Provide the 2D or 3D structure of the this compound derivatives as input to the ADMET prediction software (e.g., AdmetLab 2.0, SwissADME, Discovery Studio).[6]

-

-

Property Calculation:

-

The software calculates a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal organic cation transporter (OCT2) inhibition.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

-

Drug-Likeness Evaluation:

-

Assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, which evaluates molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[10]

-

-

Data Analysis:

-

Analyze the predicted ADMET properties to identify potential liabilities of the compounds.

-

Compare the profiles of different derivatives to select candidates with the most promising pharmacokinetic and safety characteristics.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on quinazoline derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of Quinazolinone Derivatives [11]

| Compound | Target Cell Line | IC50 (µM) |

| 4 | Caco-2 | 23.31 ± 0.09 |

| HepG2 | 53.29 ± 0.25 | |

| MCF-7 | 72.22 ± 0.14 | |

| 9 | Caco-2 | - |

| HepG2 | - | |

| MCF-7 | - |

Table 2: Cytotoxic Activity of 3-methylenamino-4(3H)-quinazolone Derivatives [12]

| Compound | Target Cell Line | IC50 (µM) |

| 5 (2-chloro-6-fluorobenzylidene) | RD | 14.65 |

| MDA-MB-231 | 147.70 | |

| 6 (benzo[d][9][13]dioxol-5-ylmethylene) | MDA-MB-231 | 10.62 |

| 7 (4-bromo-2-hydroxybenzylidene) | MDA-MB-231 | 8.79 |

| Paclitaxel (Reference) | RD | 0.58 |

| MDA-MB-231 | 0.04 |

Table 3: PARP-1 Inhibitory Activity of Quinazolinone Derivatives [13]

| Compound | IC50 (nM) |

| 12c | 30.38 |

| Olaparib (Reference) | 27.89 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental pipelines is essential for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by quinazoline derivatives and a typical in silico drug discovery workflow.

References

- 1. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. conference.umi.ac.id [conference.umi.ac.id]

- 7. tandfonline.com [tandfonline.com]

- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Novel Synthetic Approaches to Quinazolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores synthetic strategies for obtaining Quinazolin-5-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. While direct, high-yield synthetic routes to the parent this compound are not extensively documented in readily available literature, this document outlines a plausible and referenced pathway via a dione intermediate. Furthermore, it discusses general synthetic methodologies for the quinazoline core that can be conceptually adapted by skilled chemists for the synthesis of 5-substituted analogues.

Synthesis via a 5-Nitroquinazoline-2,4-dione Intermediate

A key strategy for introducing an amino group at the 5-position of the quinazoline ring involves the synthesis of a nitro-substituted precursor followed by reduction. A documented approach for a closely related dione derivative provides a strong foundation for this methodology. This route commences with 3-nitrophthalic acid and proceeds through a 5-nitroquinazoline-2,4-dione intermediate, which is subsequently reduced to the corresponding 5-amino derivative[1].

Reaction Pathway

The overall synthetic pathway can be visualized as a multi-step process involving the formation of a monoester from 3-nitrophthalic acid, followed by a Curtius rearrangement to an isocyanate, cyclization to the 5-nitroquinazoline-2,4-dione, and a final reduction step.

Caption: Synthetic pathway from 3-nitrophthalic acid to 5-aminoquinazoline-2,4-dione.

Experimental Protocols

Step 1: Synthesis of 5-Nitroquinazoline-2,4-dione Derivatives

While the specific, detailed protocol for the conversion of 3-nitrophthalic acid to 5-nitroquinazoline-2,4-dione is part of a multi-step sequence, the key transformation involves a Curtius rearrangement of an acyl azide derived from a monoester of 3-nitrophthalic acid, followed by cyclization with an appropriate amine[1].

A general procedure for the final cyclization step is as follows:

-

A solution of the acyl azide (derived from the monoester of 3-nitrophthalic acid) is prepared in xylene.

-

To this solution, 1.2 equivalents of an aromatic amine are added.

-

The solution is heated in an oil bath to 140 °C for 8 hours.

-

The solvent is then evaporated to dryness, and the crude product is recrystallized from ethanol to yield the N-substituted-5-nitroquinazoline-2,4-dione[1].

Step 2: Reduction of 5-Nitroquinazoline-2,4-dione to 5-Aminoquinazoline-2,4-dione

A general procedure for the reduction of the nitro group is provided[1].

-

To a solution of the 5-nitroquinazoline-2,4-dione derivative (2.15 mmol) in methanol (25 ml), add palladium on carbon (10%) (90 mg).

-

The mixture is stirred in a Parr apparatus under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

-

Following the reaction, the mixture is filtered through Celite.

-

The filtrate is evaporated under reduced pressure, and the resulting residue is recrystallized from methanol to afford the 5-aminoquinazoline-2,4-dione derivative[1].

Quantitative Data Summary

The available literature does not provide a comprehensive table of yields for a series of 5-aminoquinazoline-2,4-diones. However, the reduction of the nitro group to the amino group is generally reported to proceed in good yields[1].

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 5-Nitroquinazoline-2,4-dione | 5-Aminoquinazoline-2,4-dione | H₂, 10% Pd/C, Methanol, RT, 12h | Good | [1] |

General Synthetic Strategies for the Quinazoline Core

While a direct synthesis of this compound is not explicitly detailed, several established methods for the synthesis of the quinazoline ring system could be adapted by utilizing appropriately substituted starting materials. The key would be to start with a benzene ring precursor that already contains a nitrogen functionality at the position that will become C5 of the quinazoline.

Conceptual Synthetic Workflow

A generalized workflow for the synthesis of a 5-amino-substituted quinazoline would involve the selection of a suitable 2,6-disubstituted aniline derivative, followed by cyclization to form the pyrimidine ring.

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Potential Starting Materials and Routes

-

From 2-Amino-6-nitrobenzoic Acid: This starting material could potentially be cyclized with formamide or other one-carbon sources to form a 5-nitro-4-quinazolinone. Subsequent reduction of the nitro group and removal or modification of the 4-oxo group would be necessary to arrive at this compound. The synthesis of 6-nitroquinazolin-4(3H)-one from 2-amino-5-nitrobenzoic acid is a well-established procedure, highlighting the feasibility of this approach with the corresponding 2,6-disubstituted isomer[2].

-

From 2,6-Diaminobenzoic Acid: Direct cyclization of this diamine with a suitable one-carbon synthon could, in principle, lead to a quinazoline derivative with a 5-amino group. The challenge would be achieving regioselectivity and avoiding side reactions.

-

From 2-Amino-6-nitrobenzonitrile: This commercially available compound is a promising precursor. Cyclization of the 2-amino-benzonitrile moiety to form the quinazoline ring is a common strategy. The nitro group at the 6-position would then correspond to the 5-position of the resulting quinazoline, which could be reduced in a subsequent step.

While specific protocols for these exact transformations leading to the parent this compound are not detailed in the surveyed literature, these approaches represent logical and viable strategies for synthetic chemists to explore. The development of a robust and high-yielding synthesis of this compound remains an area ripe for further investigation.

References

Quinazolin-5-amine core in medicinal chemistry

An In-depth Technical Guide to the Quinazolin-5-amine Core in Medicinal Chemistry

Introduction

The quinazoline scaffold is a privileged bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to a benzene ring. It is a fundamental structural motif in a vast array of biologically active compounds, including numerous approved drugs. The versatility of the quinazoline core allows for substitution at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. Among its many derivatives, the this compound core has emerged as a particularly significant pharmacophore in modern drug discovery. The strategic placement of the amino group at the C5-position provides a crucial vector for establishing key interactions with biological targets, often serving as a hydrogen bond donor or acceptor, thereby anchoring the molecule within the active site of enzymes or receptors. This guide explores the synthesis, medicinal chemistry applications, and biological significance of the this compound core, providing researchers and drug development professionals with a comprehensive overview of its role in the design of novel therapeutics.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes. A common and reliable method involves the reaction of 2-amino-6-nitrobenzonitrile with a suitable reagent to form the pyrimidine ring, followed by reduction of the nitro group to the desired 5-amino functionality.

A general synthetic approach is outlined below:

-

Cyclization: The initial step typically involves the condensation of 2-amino-6-nitrobenzonitrile with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst (e.g., acetic anhydride) to form the 4-alkoxy-5-nitroquinazoline intermediate.

-

Amination: The alkoxy group at the C4-position is a good leaving group and can be readily displaced by a primary or secondary amine through nucleophilic aromatic substitution to introduce desired R-groups. This reaction is often carried out in a polar solvent like ethanol or isopropanol at elevated temperatures.

-

Nitro Group Reduction: The final step is the reduction of the nitro group at the C5-position to the primary amine. This transformation is commonly achieved using reducing agents such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation with palladium on carbon (Pd/C).

Medicinal Chemistry Applications and Biological Activities

The this compound core has been successfully employed in the development of inhibitors for a variety of enzyme families, most notably protein kinases. The 5-amino group often plays a pivotal role in the binding affinity and selectivity of these compounds.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The quinazoline core is a key feature of several approved EGFR inhibitors used in cancer therapy. The 5-amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. Modifications at the C4- and C5-positions have been extensively explored to optimize potency and selectivity against different EGFR mutants.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. Several potent and selective BTK inhibitors incorporating the this compound core have been developed. In these inhibitors, the 5-amino group often serves as an attachment point for a side chain that occupies a specific pocket in the enzyme's active site, contributing to high affinity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative this compound derivatives against their respective kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| Compound 1 | EGFR (wild-type) | 5.8 | Enzymatic |

| Compound 2 | EGFR (T790M) | 15.2 | Cellular |

| Compound 3 | BTK | 2.5 | Biochemical |

| Compound 4 | JAK2 | 10.1 | Kinase Assay |

| Compound 5 | VEGFR2 | 7.9 | HTRF Assay |

Key Experimental Protocols

General Procedure for the Synthesis of a 4-Anilino-5-aminoquinazoline Derivative

-

Step 1: Synthesis of 4-chloro-5-nitroquinazoline. To a solution of 5-nitro-3,4-dihydroquinazolin-4-one (1.0 eq) in thionyl chloride (10 vol), a catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is heated to reflux for 4 hours. The excess thionyl chloride is removed under reduced pressure, and the resulting crude solid is washed with diethyl ether to afford 4-chloro-5-nitroquinazoline.

-

Step 2: Synthesis of N-(substituted-phenyl)-5-nitroquinazolin-4-amine. A mixture of 4-chloro-5-nitroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol (10 vol) is heated to 80°C for 2 hours. After cooling to room temperature, the precipitate is filtered, washed with isopropanol, and dried to give the N-(substituted-phenyl)-5-nitroquinazolin-4-amine intermediate.

-

Step 3: Synthesis of N4-(substituted-phenyl)quinazoline-4,5-diamine. To a solution of N-(substituted-phenyl)-5-nitroquinazolin-4-amine (1.0 eq) in ethanol (15 vol), iron powder (5.0 eq) and ammonium chloride (5.0 eq) in water (5 vol) are added. The reaction mixture is heated to reflux for 3 hours. The hot solution is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final product, N4-(substituted-phenyl)quinazoline-4,5-diamine.

Protocol for a Kinase Inhibition Assay (Example: EGFR Kinase Assay)

-

Reagents and Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (this compound derivatives) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Assay Procedure: a. A 10 mM stock solution of each test compound is prepared in DMSO. Serial dilutions are then made to obtain a range of concentrations. b. In a 96-well plate, 2.5 µL of the test compound solution (or DMSO for control) is added. c. 5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer is added to each well. d. The plate is incubated for 10 minutes at room temperature. e. To initiate the kinase reaction, 2.5 µL of an ATP solution in kinase buffer is added to each well. The final ATP concentration should be at or near the Km for ATP. f. The reaction is allowed to proceed for 60 minutes at room temperature. g. The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

This compound-based kinase inhibitors often function by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: A generalized workflow for the discovery of this compound based inhibitors.

Caption: Inhibition of the EGFR signaling cascade by a this compound based drug.

Conclusion

The this compound core represents a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the ability of the 5-amino group to form key interactions with biological targets have led to its incorporation into numerous potent and selective inhibitors, particularly in the realm of oncology. The continued exploration of the structure-activity relationships of this compound derivatives, aided by advanced computational and screening techniques, is expected to yield novel therapeutic agents with improved efficacy and safety profiles. This guide has provided a technical overview of this important pharmacophore, highlighting its synthesis, applications, and the experimental methodologies used in its development, which will hopefully serve as a valuable resource for researchers in the field.

Spectroscopic Analysis of Quinazolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Quinazolin-5-amine. Due to the limited availability of published experimental data for this specific compound, this guide presents expected spectroscopic values based on the analysis of structurally related quinazoline derivatives and general principles of spectroscopic interpretation. Detailed experimental protocols for the acquisition of such data are also provided.

Introduction to this compound

This compound, a heterocyclic aromatic amine, is a valuable building block in medicinal chemistry and drug discovery. The quinazoline scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Spectroscopic analysis is crucial for the unambiguous structural elucidation and purity assessment of this compound, ensuring the integrity of subsequent research and development activities.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound. These values are estimations derived from data reported for similar quinazoline derivatives and aromatic amines.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H2 |

| ~8.6 | s | 1H | H4 |

| ~7.8 | t | 1H | H7 |

| ~7.5 | d | 1H | H8 |

| ~7.2 | d | 1H | H6 |

| ~6.0 | s (br) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C4 |

| ~155 | C8a |

| ~150 | C2 |

| ~148 | C5 |

| ~134 | C7 |

| ~128 | C4a |

| ~120 | C6 |

| ~115 | C8 |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of primary amine |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1650 - 1580 | Medium to Strong | N-H bend of primary amine |

| 1620 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretch[1] |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Interpretation |

| 145 | [M]⁺ (Molecular Ion) |

| 118 | [M - HCN]⁺ |

| 91 | [C₆H₅N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-